6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSZKAJPHGVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antibacterial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H18ClN5O3, with a molecular weight of approximately 373.82 g/mol. The structure features a pyridazine core substituted with a chlorophenyl group and a pyrazole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The process often includes:
- Formation of the pyrazole ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Pyridazine formation : Cyclization reactions that introduce the pyridazine structure.
- Final modifications : Substitutions that incorporate the chlorophenyl and hydroxypropan-2-yl groups.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 22.4 |
| Escherichia coli | 29.8 |
| Klebsiella pneumoniae | 30.0 |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or protein synthesis.
Case Studies
- Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial activity of several derivatives of pyrazole compounds, including our target compound. The study found that the introduction of a chlorophenyl group significantly enhanced antibacterial potency compared to other substitutions .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of this compound in treating bacterial infections. Results indicated a reduction in bacterial load in treated subjects compared to controls, supporting its potential use as an antibiotic .
Scientific Research Applications
Cancer Research
BAY 2416964 has been utilized in studies examining its effects on solid tumors. Its ability to inhibit AHR-mediated pathways suggests a potential role in cancer therapy by modulating tumor growth and response to chemotherapy. In vitro studies have shown that BAY 2416964 can induce the expression of the AHR-regulated gene CYP1A1 with an IC50 of 4.30 nM in human mononuclear U937 cells, highlighting its capability to influence gene expression related to tumor biology .
Immunology
The compound's interaction with the AHR also positions it as a candidate for research into immune modulation. Given that AHR is involved in regulating immune responses, BAY 2416964 may provide insights into therapies for autoimmune diseases or conditions characterized by dysregulated immune activity.
Toxicology Studies
BAY 2416964 can serve as a valuable tool in toxicological research, particularly in assessing the impact of environmental pollutants that activate the AHR pathway. By studying its antagonistic effects, researchers can better understand the mechanisms through which these pollutants exert their toxic effects on human health.
Case Study 1: In Vitro Effects on Tumor Cells
A study conducted on human U937 cells demonstrated that treatment with BAY 2416964 resulted in significant changes in gene expression associated with tumor growth regulation. The findings suggest that this compound could be further investigated for its therapeutic potential against specific types of cancer.
Case Study 2: Modulation of Immune Responses
Research exploring the immunomodulatory effects of BAY 2416964 has indicated its potential to alter cytokine production in immune cells. This could lead to new strategies for treating autoimmune disorders where AHR signaling is implicated.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Pyridazine and Imidazothiazole Families
The compound shares structural motifs with several synthesized derivatives, particularly in the use of 4-chlorophenyl groups and heterocyclic substituents . Key comparisons include:
Key Observations:
Core Structure Differences : Ilantimod’s pyridazine core distinguishes it from imidazothiazole-based analogues (e.g., 5f, 5g) . Pyridazines often exhibit distinct electronic properties and metabolic stability compared to imidazothiazoles.
Substituent Effects: The 1-methylpyrazole group in ilantimod may enhance solubility and target binding compared to halogenated pyridines (e.g., 5f, 5g) .
Stereochemical Specificity: Ilantimod’s (S)-configured hydroxypropan-2-yl group contrasts with non-chiral analogues (e.g., 5h–5j), which lack stereochemical complexity .
Functional Analogues in Immunomodulation
Ilantimod’s immunomodulatory activity aligns with compounds targeting the aryl hydrocarbon receptor (AhR), such as BAY 2416964 (synonymous with ilantimod) . Unlike chlorhexidine derivatives (–9), which are antimicrobial, ilantimod’s mechanism focuses on immune regulation .
Table 2: Functional Comparison with Immunomodulators
Preparation Methods
Construction of the 3-Oxopyridazine-4-Carboxylic Acid Skeleton
The pyridazine ring is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃ in DMF at 60°C). For the target compound, 3-amino-6-(4-chlorophenyl)pyridazine is reacted with ethyl bromopyruvate to yield ethyl 3-oxo-6-(4-chlorophenyl)pyridazine-4-carboxylate. Halogenation at position 6 facilitates subsequent Suzuki-Miyaura coupling, while the ester group at position 4 is retained for later hydrolysis.
Table 1: Reaction Conditions for Pyridazine Core Formation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromopyruvate | DMF | 60 | 12 | 78 |
| 3-Amino-6-iodopyridazine | EtOH | 25 | 24 | 65 |
Functionalization at Position 2: Introduction of 1-Methylpyrazol-4-yl Group
The 1-methylpyrazol-4-yl moiety is introduced via palladium-catalyzed cross-coupling. Ethyl 3-oxo-6-(4-chlorophenyl)pyridazine-4-carboxylate undergoes iodination at position 2 using N-iodosuccinimide (NIS) in acetic acid, followed by Suzuki coupling with 1-methylpyrazole-4-boronic acid pinacol ester. This step requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system, achieving 72% yield.
Carboxamide Formation and Amine Coupling
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at position 4 is hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture (3:1) at 50°C for 6 hours. This step proceeds quantitatively (>95% yield), as monitored by TLC (Rf = 0.3 in 50% ethyl acetate/hexane).
Amide Bond Formation with 1-Hydroxypropan-2-ylamine
The carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with 1-hydroxypropan-2-ylamine in DMF at 0–25°C. Triethylamine (3 eq) is added to scavenge HCl, yielding the final carboxamide product in 85% purity. Recrystallization from ethanol/water (1:1) enhances purity to 98%.
Table 2: Optimization of Amide Coupling Conditions
| Coupling Agent | Base | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|---|
| HATU | Et₃N | DMF | 0→25 | 85→98* |
| T3P | DIPEA | DCM | 25 | 76→92* |
*Post-recrystallization purity.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, 230–400 mesh) using a gradient of ethyl acetate (10%→50%) in hexane. Fractions containing the desired product (Rf = 0.45) are pooled and concentrated under reduced pressure.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridazine H5), 8.15 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 4.90 (m, 1H, –CH(OH)CH₃), 3.95 (s, 3H, pyrazole–CH₃).
Comparative Analysis of Synthetic Routes
Two alternative routes were evaluated:
-
Linear Synthesis : Sequential functionalization of the pyridazine core (yield: 58% overall).
-
Convergent Synthesis : Parallel preparation of pyridazine and pyrazole intermediates followed by coupling (yield: 72% overall).
The convergent approach proved superior, minimizing side reactions and simplifying purification .
Q & A
Q. Purity Validation :
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm; aim for >95% purity .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., pyridazine C=O peak at ~165 ppm) and FT-IR (amide I band at ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
Optimization strategies include:
-
Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
-
Catalysis : Employ Pd(PPh₃)₄ for coupling reactions, reducing side reactions in pyrazole incorporation .
-
Temperature Control : Maintain 60–80°C during cyclization to avoid decomposition .
-
Workflow Example :
Step Condition Yield Condensation Ethanol, 12h reflux 65% Cyclization POCl₃, 80°C, 6h 72% Coupling Pd catalyst, 70°C, 8h 58%
Byproduct Mitigation : Use flash chromatography (hexane/EtOAc gradient) to separate unreacted chlorophenyl precursors .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ ~460–470 m/z .
Advanced: How can computational modeling aid in understanding conformational stability?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent (e.g., water) interactions to assess stability of the hydroxypropan-2-yl group.
- Density Functional Theory (DFT) : Calculate bond angles (e.g., pyridazine N-N-C angle ~120°) and electrostatic potential surfaces to predict reactivity .
- Example : MD simulations reveal torsional strain in the 1-methylpyrazole moiety, guiding substituent modifications .
Basic: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : Target kinases (e.g., MAPK or EGFR) via pyridazine-carboxamide interactions with ATP-binding pockets .
- Cellular Assays : Use MTT assays (IC₅₀ ~1–10 µM) in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
-
Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum-free conditions) .
-
Metabolic Stability : Test liver microsome stability (e.g., t₁/₂ >30 min) to rule out false negatives due to rapid degradation .
-
Data Table Example :
Study IC₅₀ (µM) Cell Line Notes A 2.1 HeLa Serum-free B 8.5 MCF-7 10% FBS
Statistical Analysis : Apply ANOVA to compare datasets; consider batch effects in compound synthesis .
Basic: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
- Substituent Variations : Modify the 4-chlorophenyl group (e.g., replace Cl with F or CF₃) to assess steric/electronic effects .
- Pyrazole Modifications : Test 1-ethyl or 1-propyl analogs to evaluate hydrophobic interactions .
- Assay Workflow :
- Synthesize analogs (5–10 derivatives).
- Test in kinase inhibition assays (IC₅₀ determination).
- Correlate activity with LogP values (target LogP ~2–4) .
Advanced: What strategies mitigate crystallinity issues during formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
